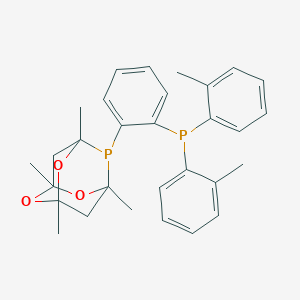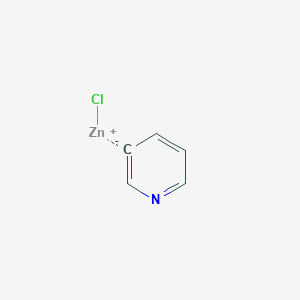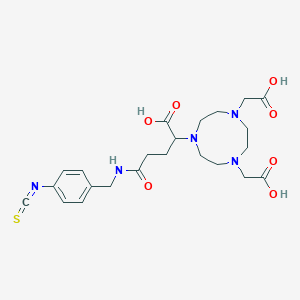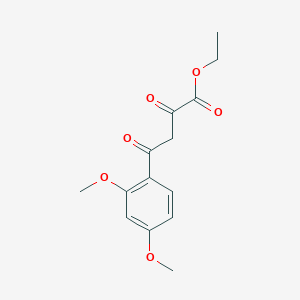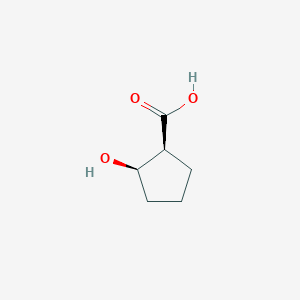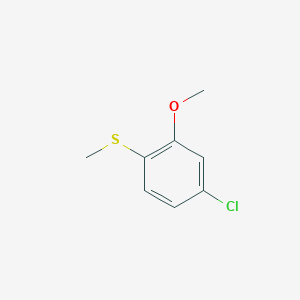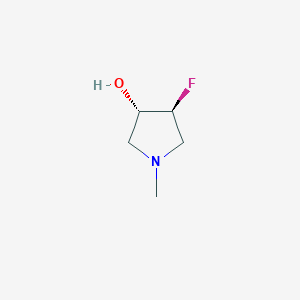
3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is a versatile organochloride compound that has been widely used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 72°C. It is a chlorinated derivative of benzyl alcohol, and is a common starting material for a range of synthetic transformations. Due to its high reactivity, it has been used in a variety of synthetic applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) has a wide range of applications in scientific research. It is commonly used as a starting material in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluoroarenes. In addition, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophiles such as carbonyl compounds, halides, and other electrophiles. In addition, it is believed to be involved in the formation of carbon-carbon bonds and other covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) have not been studied in detail. However, it is believed to be a non-toxic compound and is not expected to cause any adverse effects in humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) in laboratory experiments include its high reactivity, low toxicity, and low cost. It is easy to obtain and can be used in a variety of reactions. However, it is volatile and can be difficult to handle, and it is important to use safety equipment such as gloves, goggles, and a fume hood when working with it.
Zukünftige Richtungen
The future directions for the use of 3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its potential uses in the synthesis of fluorinated compounds, peptides, and proteins, as well as in the synthesis of polymers and other materials, could be beneficial. Finally, further research into its safety and toxicity should be undertaken in order to ensure its safe use in laboratory experiments.
Synthesemethoden
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) can be synthesized by the reaction of benzyl alcohol with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields a colorless liquid. The reaction can also be carried out in the presence of other solvents such as dichloromethane, toluene, or hexane.
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYQCFQJISREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512676 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75462-57-6 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


